molecular formula C19H18O8 B1234788 5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid

5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid

Cat. No.: B1234788
M. Wt: 374.3 g/mol
InChI Key: IGTAVCGEZLIHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid is a carbonyl compound.

Scientific Research Applications

Synthesis and Protective Groups

  • A study by Sala and Sargent (1979) highlights the synthesis of a structurally related compound, psoromic acid, demonstrating the utility of phenolic protective groups in complex organic synthesis, which could be relevant for compounds like 5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid (Sala & Sargent, 1979).

Structural Reassignments and Synthesis

  • Research by Howarth and Harris (1968) involved the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, which is similar to the compound , suggesting potential methodologies for synthesizing structurally related compounds (Howarth & Harris, 1968).

New Depside Compounds

  • Elix et al. (1999) identified new depsides, including compounds structurally related to the one , in lichens. These compounds have potential applications in pharmaceutical and bioactive material research (Elix et al., 1999).

Antioxidant Activity

  • Xu et al. (2017) isolated phenyl ether derivatives from marine-derived fungi, one of which showed strong antioxidant activity. This suggests potential antioxidant applications for structurally related compounds like this compound (Xu et al., 2017).

Biosynthesis and Metabolism Studies

  • Cain et al. (1997) conducted research on the biosynthesis of cyclic tautomers from related benzoic acids, which could provide insights into the metabolic pathways and biosynthetic potential of similar compounds (Cain et al., 1997).

Properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

5-(3-formyl-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid

InChI

InChI=1S/C19H18O8/c1-8-5-13(26-4)11(7-20)17(22)14(8)19(25)27-12-6-9(2)16(21)15(10(12)3)18(23)24/h5-7,21-22H,1-4H3,(H,23,24)

InChI Key

IGTAVCGEZLIHKG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)O)C(=O)O)C)O)C=O)OC

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)O)C(=O)O)C)O)C=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid
Reactant of Route 2
5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid
Reactant of Route 3
5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid
Reactant of Route 4
5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid
Reactant of Route 6
5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid

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